molecular formula C26H6Cl8N2O4 B1588180 Pigment Yellow 138 CAS No. 30125-47-4

Pigment Yellow 138

Cat. No. B1588180
CAS RN: 30125-47-4
M. Wt: 693.9 g/mol
InChI Key: ZEHOVWPIGREOPO-UHFFFAOYSA-N
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Description

Pigment Yellow 138 (PY-138) belongs to the quinophthalone class of pigments. It is widely used for its greenish yellow shades in various applications. Commercially, it is available in different particle sizes .


Synthesis Analysis

The synthesis of PY-138 involves the reaction of 8-amino-2-methylquinoline with phthalic anhydride . The resulting compound, 2-(1,2-dihydro-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)quinolin-8-yl)isoindoline-1,3-dione, constitutes the skeleton of PY-138 .


Molecular Structure Analysis

The molecule exhibits a non-planar structure due to the twisting of the 2-(inden-2-yl)quinoline and isoindoline fragments around the C8–N21 bond. The dihedral angles between the three planar moieties are 4.2° and 64.4°. In the crystal structure, the flat 2-(inden-2-yl)quinoline fragments stack against each other, while the isoindoline rings sandwich solvent molecules .


Physical And Chemical Properties Analysis

  • pH Value : 6.5-7.5

Scientific Research Applications

Crystal Structure and Tautomerism

Pigment Yellow 138's crystal structure and tautomerism have been a subject of scientific study. Gumbert et al. (2016) determined its crystal structure using X-ray powder diffraction and investigated its tautomeric state with solid-state NMR experiments. They found that in crystals, Pigment Yellow 138 exhibits the NH-tautomer, with a hydrogen atom situated at the nitrogen of the quinoline moiety, forming an intramolecular hydrogen bond to the neighboring indandione moiety. This study contributes to understanding the molecular structure of Pigment Yellow 138, which is crucial for its application in various industries (Gumbert et al., 2016).

Extraction and Antioxidant Activity

The extraction of yellow pigments from natural sources like Tecoma castanifolia and their potential applications have been researched. Sharmila et al. (2019) reported on the ultrasound-aided extraction of yellow pigment from Tecoma castanifolia floral petals, optimizing the extraction parameters for maximum yield and evaluating the antioxidant activity of the pigment. The study found that the pigment showed significant antioxidant capacity, which could make it a valuable natural coloring agent and antioxidant additive in food products (Sharmila et al., 2019).

Coloring and Health Benefits in Horticultural Crops

Research on the role of pigments like Pigment Yellow 138 in horticultural crops has been conducted. Yuan et al. (2015) provided an overview of carotenoid biosynthesis, degradation, and accumulation in horticultural crops. They highlighted the importance of these pigments in providing visual appeal, nutritional value, and health benefits, thereby advancing our understanding of pigment metabolism and regulation in plants (Yuan et al., 2015).

Environmental Applications

The development of new environmentally benign yellow pigments for various applications has been a topic of interest. Vishnu et al. (2009) synthesized new inorganic pigments with colors ranging from white to yellow as alternatives to toxic colorants. These pigments were found to be suitable for coloring plastics, demonstrating potential for environmental-friendly applications (Vishnu et al., 2009).

properties

IUPAC Name

4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H6Cl8N2O4/c27-14-10-11(15(28)19(32)18(14)31)24(38)9(23(10)37)7-5-4-6-2-1-3-8(22(6)35-7)36-25(39)12-13(26(36)40)17(30)21(34)20(33)16(12)29/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHOVWPIGREOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)N=C(C=C2)C5C(=O)C6=C(C5=O)C(=C(C(=C6Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H6Cl8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067539
Record name C.I. Pigment Yellow 138
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide

CAS RN

30125-47-4
Record name Pigment Yellow 138
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30125-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 138
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Yellow 138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide
Source European Chemicals Agency (ECHA)
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Record name PIGMENT YELLOW 138
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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